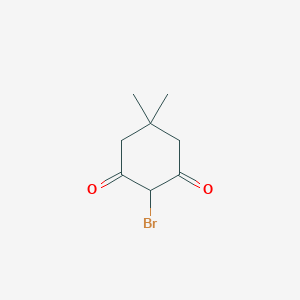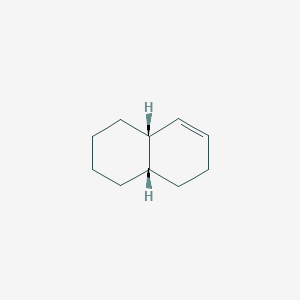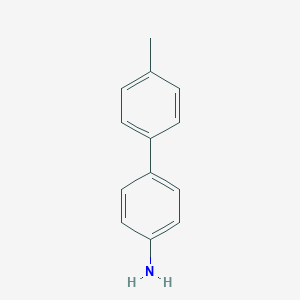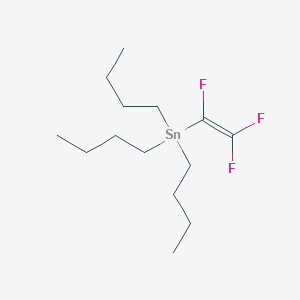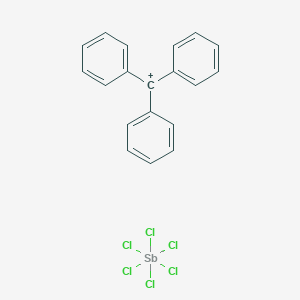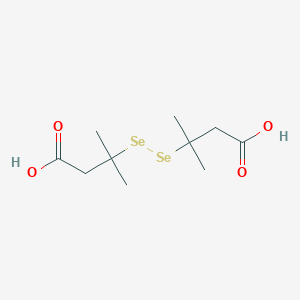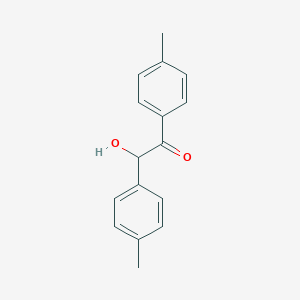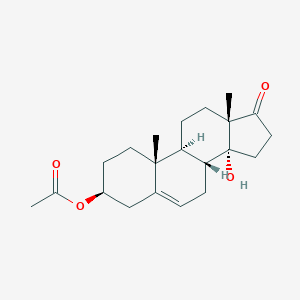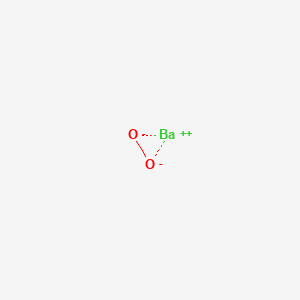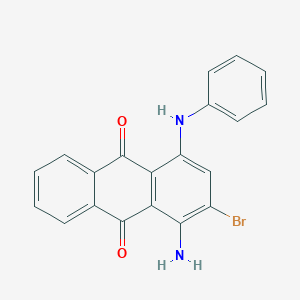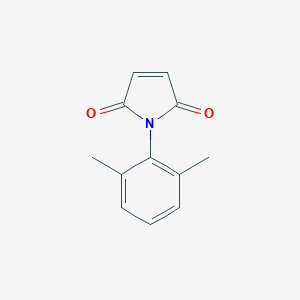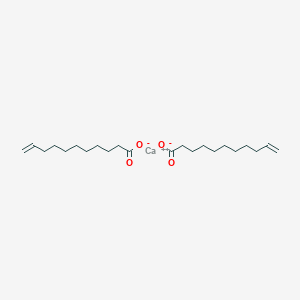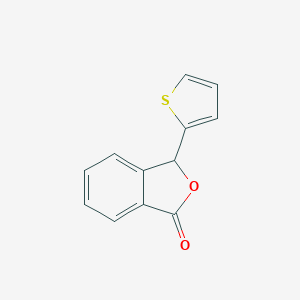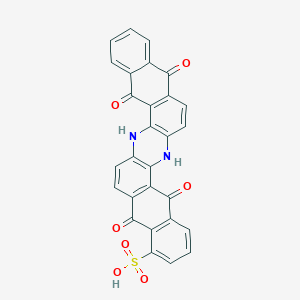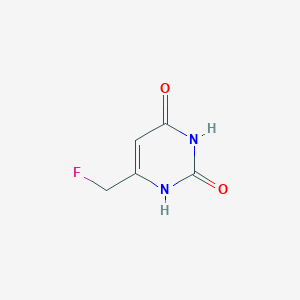
6-(fluoromethyl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(fluoromethyl)-1H-pyrimidine-2,4-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug used to treat various types of cancer, including breast, colon, rectal, stomach, and pancreatic cancer. The drug was first synthesized in the 1950s and has since become one of the most commonly used chemotherapy drugs.
Wirkmechanismus
5-FU is a prodrug, meaning that it is converted into its active form once it enters the body. The drug is converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits the enzyme thymidylate synthase. Thymidylate synthase is responsible for the synthesis of thymidine, which is a building block of DNA. Inhibition of this enzyme leads to the depletion of thymidine, which in turn leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
5-FU has a number of biochemical and physiological effects on the body. The drug is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 10-20 minutes, which means that it must be given continuously or in high doses to be effective.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-FU in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, one limitation is that the drug is toxic and can have off-target effects on non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 5-FU. One direction is to explore the use of the drug in combination with other chemotherapy drugs or targeted therapies. Another direction is to investigate the use of 5-FU in combination with immunotherapy, which has shown promise in treating various types of cancer. Finally, there is a need for research on the development of new drugs that are more effective and less toxic than 5-FU.
Synthesemethoden
The synthesis of 5-FU involves the reaction of fluorouracil with formaldehyde, followed by reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and has a melting point of 282-286°C.
Wissenschaftliche Forschungsanwendungen
5-FU has been extensively studied for its anti-cancer properties. It works by inhibiting the synthesis of thymidine, a building block of DNA, which leads to the death of cancer cells. The drug has been shown to be effective in treating a variety of cancers, including breast, colon, rectal, stomach, and pancreatic cancer.
Eigenschaften
CAS-Nummer |
1598-64-7 |
|---|---|
Produktname |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
Molekularformel |
C5H5FN2O2 |
Molekulargewicht |
144.1 g/mol |
IUPAC-Name |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
InChI-Schlüssel |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



